Higher Catalytic Efficiency for Caspase-4 Versus the Widely Used Ac-YVAD-pNA
In a systematic substrate profiling study of the caspase family, the chromogenic tetrapeptide Ac-LEVD-pNA was preferentially cleaved by caspase-4 with higher kcat/Km values than the widely used caspase-1 substrate Ac-YVAD-pNA [1]. This indicates that for caspase-4 activity measurements, Ac-LEVD-pNA provides superior catalytic turnover relative to alternative substrates that may be cross-reactive but kinetically suboptimal.
| Evidence Dimension | Catalytic efficiency (kcat/Km) for caspase-4 cleavage |
|---|---|
| Target Compound Data | Higher kcat/Km than Ac-YVAD-pNA (exact numerical values not provided in source but relative ranking established) |
| Comparator Or Baseline | Ac-YVAD-pNA (widely used caspase-1 substrate) |
| Quantified Difference | Higher kcat/Km (qualitative relative ranking) |
| Conditions | In vitro enzymatic assay with recombinant caspase-4 |
Why This Matters
Higher catalytic efficiency translates to greater assay sensitivity and lower substrate consumption, reducing per-assay costs and improving signal-to-noise ratios for low-abundance caspase-4 detection.
- [1] Talanian RV, Quinlan C, Trautz S, Hackett MC, Mankovich JA, Banach D, Ghayur T, Brady KD, Wong WW. Substrate specificities of caspase family proteases. J Biol Chem. 1997 Apr 11;272(15):9677-82. View Source
